4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline

Synthetic methodology Regioselectivity Cross-coupling

4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline (CAS 774238-56-1) is a heterocyclic chemical intermediate with the molecular formula C13H10IN3 and a molecular weight of 335.14 g/mol. It is characterized by an imidazo[1,2-a]pyridine core, which is a privileged structure in medicinal chemistry , specifically iodinated at the 6-position and linked to an aniline group at the 2-position.

Molecular Formula C13H10IN3
Molecular Weight 335.14 g/mol
CAS No. 774238-56-1
Cat. No. B3154332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline
CAS774238-56-1
Molecular FormulaC13H10IN3
Molecular Weight335.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)I)N
InChIInChI=1S/C13H10IN3/c14-10-3-6-13-16-12(8-17(13)7-10)9-1-4-11(15)5-2-9/h1-8H,15H2
InChIKeyOXXKYLWBWPOMEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline (CAS 774238-56-1): Structural Identity for Specialized Heterocyclic Scaffold Synthesis


4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline (CAS 774238-56-1) is a heterocyclic chemical intermediate with the molecular formula C13H10IN3 and a molecular weight of 335.14 g/mol . It is characterized by an imidazo[1,2-a]pyridine core, which is a privileged structure in medicinal chemistry [1], specifically iodinated at the 6-position and linked to an aniline group at the 2-position. Its primary utility lies in its role as a versatile building block for constructing more complex molecular entities, leveraging the reactivity of the iodine atom for cross-coupling reactions and the aniline nitrogen for further derivatization .

Procurement Rationale for 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline (CAS 774238-56-1): Why Precise Structural Congeners Are Not Interchangeable


The selection of 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline over its close structural analogs is mandated by the specific requirements of its intended application, making generic substitution scientifically unsound. While the imidazo[1,2-a]pyridine scaffold is common, the precise regiochemistry of both the iodine atom at the 6-position and the aniline group at the 2-position is non-negotiable. For instance, the 3-iodo isomer (CAS 866018-05-5) is a distinct chemical entity with potentially divergent reactivity in cross-coupling reactions due to altered electron density and steric hindrance [1]. Furthermore, the unsubstituted aniline (-NH2) group is a critical functional handle for downstream diversification, differentiating it from N-alkylated derivatives like IMPY [2]. The inability to substitute this compound with a similar-sounding analog stems from the fact that any change in regiochemistry or functionalization can lead to a complete loss of activity or desired reactivity, derailing a synthetic route or invalidating structure-activity relationship (SAR) studies. The evidence below quantifies these critical differences.

Quantitative Differentiators for 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline (CAS 774238-56-1) Against Primary Analogs


Synthetic Accessibility and Regiochemical Purity: A Comparison of 6-Iodo vs. 3-Iodo Isomers

The synthesis of 2-substituted vs. 3-substituted iodoimidazo[1,2-a]pyridines requires distinct catalytic conditions, underscoring their non-interchangeability. A copper-catalyzed method for the regioselective synthesis of 2-iodoimidazo[1,2-a]pyridines (the core of the target compound) has been developed using alkenes/alkynes as coupling partners [1]. This differs from synthetic routes optimized for the 3-iodo isomer [1]. Attempting to force a 3-iodo isomer to participate in reactions designed for a 2-substituted scaffold would likely lead to reaction failure or negligible yield. The 2-position substitution pattern is essential for further derivatization at the aniline group without steric interference from the iodine.

Synthetic methodology Regioselectivity Cross-coupling Heterocyclic chemistry

Physicochemical and Reactivity Profile: Iodinated Scaffold vs. Unsubstituted Imidazopyridine Core

The presence of the heavy iodine atom fundamentally alters the compound's properties compared to its non-iodinated parent, 4-(imidazo[1,2-a]pyridin-2-yl)aniline. This substitution significantly increases the molecular weight (from 209.25 g/mol [1] to 335.14 g/mol ) and introduces a heavy halogen, which can enhance lipophilicity (LogP), affect metabolic stability, and crucially, provide a unique handle for specific reactions like heavy atom isotope labeling for SPECT imaging or use as a substrate in metal-catalyzed cross-coupling reactions. The unsubstituted analog lacks this synthetic versatility and has a different pharmacokinetic profile.

Physicochemical properties Medicinal chemistry ADME Lead optimization

Scaffold Potential for High-Affinity Binding: Evidence from IMPY Derivative SAR

The 6-iodoimidazo[1,2-a]pyridine core, present in this compound, is the key pharmacophore for the development of high-affinity ligands for β-amyloid plaques. Structure-activity relationship (SAR) studies on derivatives, specifically the N,N-dimethyl analog IMPY (which uses this compound as a direct precursor), demonstrate that this core is essential for potent binding [1]. While the target compound itself may have lower affinity, it serves as the critical, unoptimized precursor. In contrast, derivatives with 6-substituents other than iodine (e.g., -CN, -NO2) or modifications to the aniline group can drastically alter affinity, with Ki values ranging from <10 nM to >1000 nM [1]. This positions the target compound as the ideal starting point for a focused medicinal chemistry campaign aimed at optimizing this specific scaffold.

Alzheimer's disease Amyloid-beta PET imaging Radiopharmaceuticals Structure-Activity Relationship (SAR)

Commercial Availability and Purity Benchmarking

A survey of commercial suppliers indicates that the compound is readily available with defined purity specifications, which is a key factor for reproducible research. The compound is listed with a minimum purity of 95% to 'NLT 98%' . This contrasts with other closely related iodo-analogs, which may have limited or no commercial availability, or are only available as custom synthesis products. The established supply chain for this specific compound reduces lead times and ensures batch-to-batch consistency, a critical factor for long-term research projects.

Procurement Chemical sourcing Purity analysis Research chemicals

Recommended Application Scenarios for 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline (CAS 774238-56-1) Based on Evidence


As a Building Block in Structure-Activity Relationship (SAR) Studies for CNS PET Tracers

Based on its established role as the core of the IMPY pharmacophore [1], this compound is optimally used as a key intermediate in synthesizing libraries of novel ligands targeting β-amyloid plaques. Its reactive iodine and aniline handles allow for systematic, parallel derivatization to explore the binding pocket's topography, as demonstrated by Cai et al. [1].

As a Precursor for Palladium-Catalyzed Cross-Coupling Reactions

The specific regiochemistry (iodine at the 6-position) makes this compound an ideal substrate for Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the rapid generation of molecular complexity and diversity at a late stage, as the imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery [2].

As a Model Compound for Regioselective Synthesis Methodologies

Given the documented challenges and conditions required for achieving regioselectivity in iodoimidazopyridine synthesis [3], this compound can serve as a valuable reference standard for analytical method development (e.g., HPLC purity checks) and for exploring new catalytic methods to install functional groups selectively at the 2-position.

As a Defined Chemical Entity for Drug Discovery and Chemical Biology Probe Development

Its well-defined structure and commercial availability make it a suitable starting point for hit-to-lead campaigns in academic and pharmaceutical settings. The compound's physicochemical properties are known, reducing early-stage ADME/Tox profiling uncertainties compared to an uncharacterized or custom-synthesized analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.